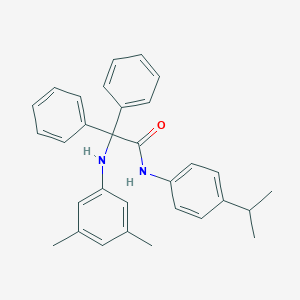![molecular formula C25H21ClN2O2 B452816 2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B452816.png)
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a methoxybenzyl group. These structural features contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where the quinoline derivative reacts with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
2-(3-chlorophenyl)-N-(4-methoxybenzyl)-4-quinolinecarboxamide: Lacks the methyl group at the 3-position of the quinoline ring.
2-(3-chlorophenyl)-N-(4-methoxybenzyl)-3-methylquinoline: Lacks the carboxamide group.
Uniqueness
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide is unique due to the presence of both the carboxamide group and the methyl group at the 3-position of the quinoline ring
属性
分子式 |
C25H21ClN2O2 |
|---|---|
分子量 |
416.9g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-23(25(29)27-15-17-10-12-20(30-2)13-11-17)21-8-3-4-9-22(21)28-24(16)18-6-5-7-19(26)14-18/h3-14H,15H2,1-2H3,(H,27,29) |
InChI 键 |
OJSYJXTXTWPGCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=C(C=C4)OC |
规范 SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


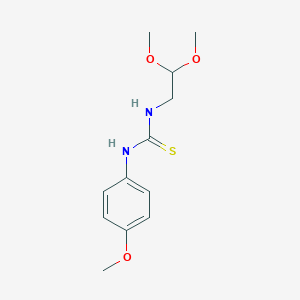
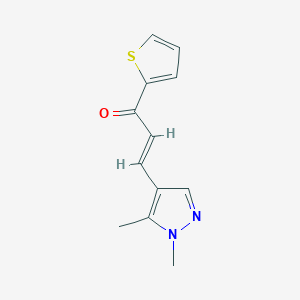
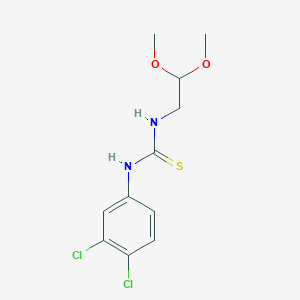
![1-[4-(Benzyloxy)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B452737.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452740.png)
![methyl 4,5-dimethyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B452741.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]dodecanamide](/img/structure/B452743.png)


![6-{[3,5-Bis(isopropoxycarbonyl)anilino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B452750.png)
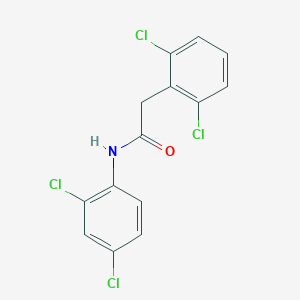
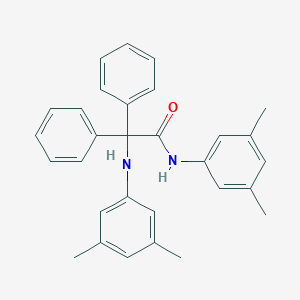
![4-butoxy-N-[1-(4-isopropylphenyl)propyl]benzamide](/img/structure/B452755.png)
